
Wilfornine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wilfornine A is a natural product with the CAS number 345954-00-9 . It is a type of sesquiterpenoid and is derived from the roots of Tripterygium wilfordii Hook. f . It is a powder in its physical form .
Molecular Structure Analysis
The molecular formula of Wilfornine A is C45H51NO20 . It has a molecular weight of 925.9 g/mol . The structure of Wilfornine A is complex, with 11 of 12 defined stereocentres .Physical And Chemical Properties Analysis
Wilfornine A is a powder in its physical form . It has a molecular weight of 925.9 g/mol and a molecular formula of C45H51NO20 . The compound is a sesquiterpenoid, which are known for their diverse structures and wide range of biological activities .Aplicaciones Científicas De Investigación
Immunological Effects
Wilfornine A, along with other sesquiterpene pyridine alkaloids like wilfornines B, C, D, E, F, and G, has been identified for its immunosuppressive properties. These compounds, isolated from Tripterygium wilfordii, have shown significant inhibitory effects on cytokine production, suggesting potential applications in modulating immune responses (Duan et al., 2001).
Insecticidal Properties
Wilfornine A has been noted for its insecticidal properties. Studies have shown that compounds like wilfornine have strong antifeedant activity against certain insect species, such as Spodoptera littoralis. This suggests its potential use in pest control and agriculture (Núñez et al., 2004).
Action on Muscle Cells of Insects
Research has also delved into the effects of wilfornine on the muscle cells of insects, particularly focusing on its mode of action. It was found that wilfornine causes significant pathological changes in the muscle cells of certain insects, leading to paralysis and death. This further underscores its potential as an insecticidal agent (Ma et al., 2017).
Molecular Mechanisms in Insecticidal Action
Further research into the molecular mechanisms of wilfornine's insecticidal action revealed its impact on the calcium signaling pathway in insects. This finding provides a deeper understanding of how wilfornine affects insect physiology at a molecular level, potentially aiding in the development of more targeted and effective insecticides (Ma et al., 2019).
Anticancer Potential
Wilfornine A has also been investigated for its potential anticancer properties. Research has shown that related compounds, such as wilforol A, can inhibit the proliferation of certain cancer cell lines, suggesting that wilfornine A might have similar applications in cancer research and treatment (Wang et al., 2023).
Mecanismo De Acción
Target of Action
Wilfornine A is a sesquiterpene alkaloid
Mode of Action
It is known to have an anti-tumor effect , but the exact mechanism of how it interacts with its targets and the resulting changes are yet to be elucidated.
Result of Action
While Wilfornine A is known to have an anti-tumor effect , the specific molecular and cellular effects of the compound’s action are not well-documented
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41-,42+,43+,44-,45+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNHPICMWQYIV-VTPOCOLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)[C@](CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51NO20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)
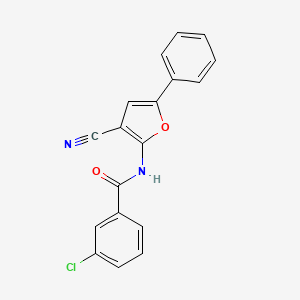
![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)
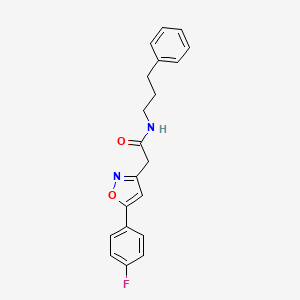
![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)
![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)
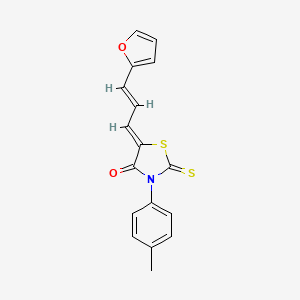
![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
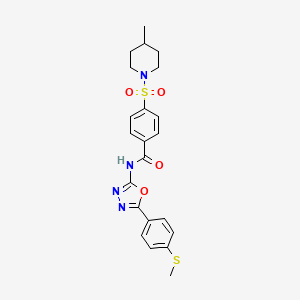
![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)
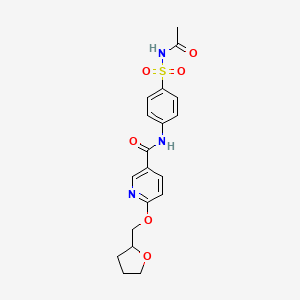

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)